

IUPAC name for 2,2-Dimethoxypentane

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Compound of Interest

Compound Name: 2,2-Dimethoxypentane

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An In-depth Technical Guide to 2,2-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2-dimethoxypentane**, a simple ketal with significant applications in organic synthesis. While not a therapeutic agent itself, its role as a protecting group for ketones is of considerable importance in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document covers the chemical and physical properties, synthesis, and applications of **2,2-dimethoxypentane**, with a focus on its relevance to drug development. Detailed experimental protocols and workflow diagrams are provided to illustrate key processes.

Chemical and Physical Properties

2,2-Dimethoxypentane, also known by its IUPAC name, is a colorless liquid.^{[1][2]} Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2,2-dimethoxypentane	[1]
Molecular Formula	C ₇ H ₁₆ O ₂	[1][2][3]
Molecular Weight	132.20 g/mol	[1][2][3]
CAS Number	55904-98-8	[1][2][3]
Appearance	Colorless liquid	[4]
Density	0.842 g/cm ³	[2]
Boiling Point	121.2 °C at 760 mmHg	[2]
Flash Point	11.5 °C	[2]
Vapor Pressure	17.7 mmHg at 25°C	[2]
Solubility in Water	15 g/L (20 °C) (for 2,2-dimethoxypropane)	[4]
SMILES	<chem>CCCC(C)(OC)OC</chem>	[1]
InChIKey	IRAHAFANXPSRY-UHFFFAOYSA-N	[1]

Synthesis of 2,2-Dimethoxypentane

The synthesis of **2,2-dimethoxypentane** is analogous to the preparation of other simple ketals, such as 2,2-dimethoxypropane from acetone and methanol.[4] The reaction involves the acid-catalyzed addition of two equivalents of methanol to 2-pentanone. The equilibrium is driven towards the product by removing the water formed during the reaction.

Experimental Protocol: Synthesis of 2,2-Dimethoxypentane

This protocol describes a general procedure for the synthesis of **2,2-dimethoxypentane** from 2-pentanone and methanol using an acid catalyst.

Materials:

- 2-Pentanone
- Methanol (anhydrous)
- Trimethyl orthoformate (as a water scavenger)
- p-Toluenesulfonic acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Diethyl ether (for extraction)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Distillation apparatus

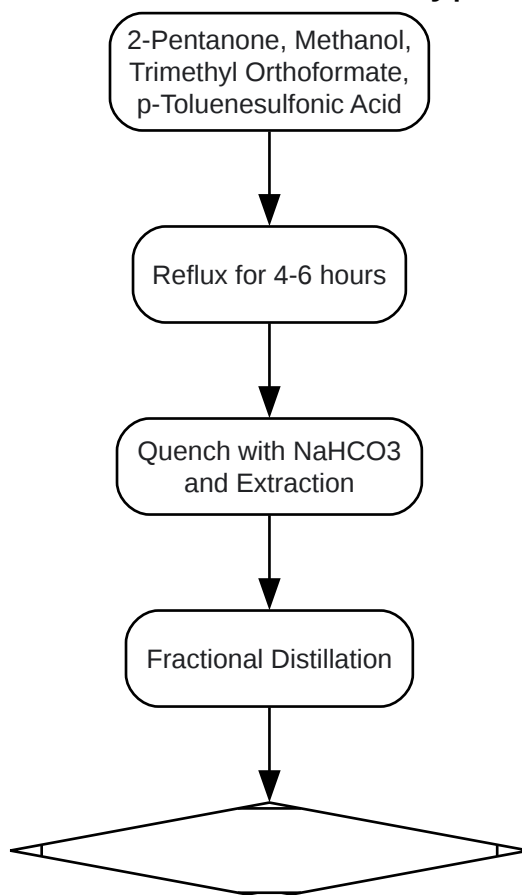
Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (1.0 eq), methanol (3.0 eq), and trimethyl orthoformate (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid (0.01 eq) to the mixture.
- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain pure **2,2-dimethoxypentane**.

Logical Workflow for Synthesis

Synthesis of 2,2-Dimethoxypentane



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Caption: A logical workflow for the synthesis of **2,2-dimethoxypentane**.

Application in Organic Synthesis: A Protecting Group for Ketones

In the synthesis of complex molecules, particularly in drug development, it is often necessary to protect a reactive functional group to prevent it from reacting under certain conditions.^{[5][6]}

Ketals, such as **2,2-dimethoxypentane**, are excellent protecting groups for ketones because they are stable under basic and nucleophilic conditions but can be easily removed with aqueous acid.^{[6][7]}

Experimental Protocol: Protection and Deprotection of a Ketone

This protocol provides a general procedure for the protection of a ketone as a dimethyl ketal using **2,2-dimethoxypentane** and its subsequent deprotection.

Part A: Protection of a Ketone

Materials:

- A ketone-containing substrate
- **2,2-Dimethoxypentane** (or 2,2-dimethoxypropane as a more common reagent)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Acid catalyst (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- Dissolve the ketone-containing substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask.
- Add **2,2-dimethoxypentane** (1.5 eq) to the solution.
- Add a catalytic amount of the acid catalyst.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the protected ketone.

Part B: Deprotection of the Ketal

Materials:

- The ketal-protected substrate
- Aqueous acid (e.g., 1 M HCl or a mixture of acetic acid and water)
- An organic solvent (e.g., acetone or tetrahydrofuran)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- Dissolve the ketal-protected substrate in the organic solvent in a round-bottom flask.
- Add the aqueous acid to the solution.
- Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or GC).
- Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the deprotected ketone with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the original ketone.

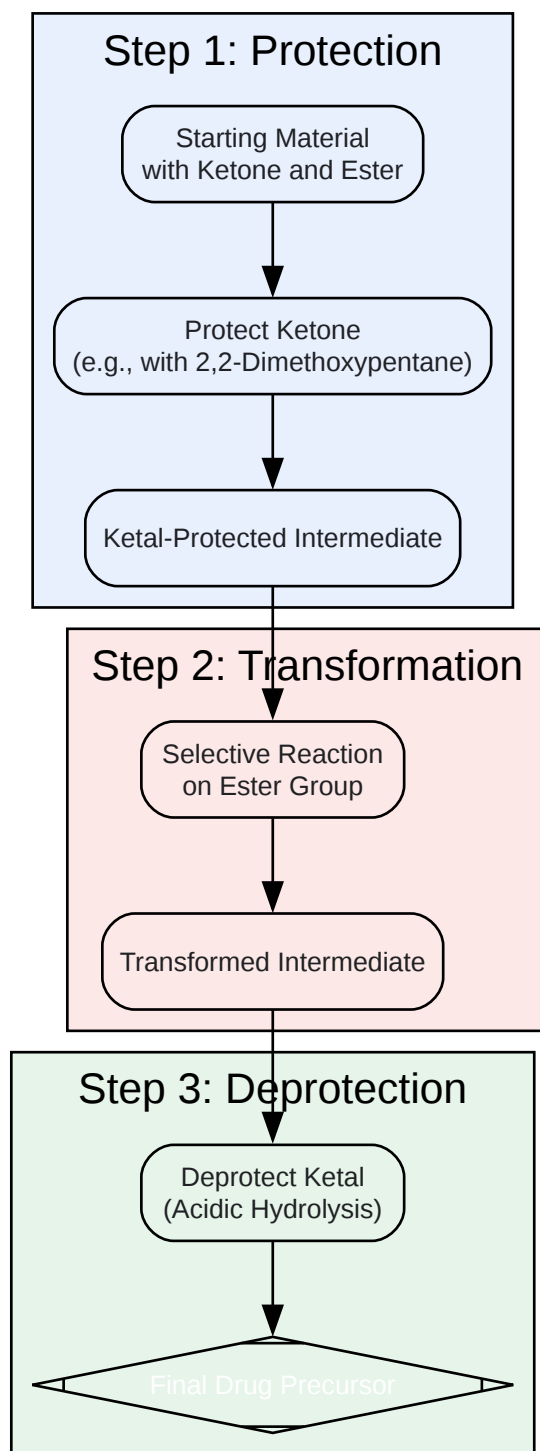
Relevance in Drug Development

The synthesis of complex drug molecules often involves multiple steps where specific functional groups must be manipulated while others remain unchanged.^[5] The use of protecting groups is a fundamental strategy in medicinal chemistry to achieve this selectivity.^[5] ^[8] Although **2,2-dimethoxypentane** may not be directly incorporated into a final drug molecule, its function as a protecting group is crucial in the synthetic pathway of many pharmaceuticals.

Conceptual Workflow in Drug Synthesis

The following diagram illustrates the conceptual role of a ketal protecting group, such as that derived from **2,2-dimethoxypentane**, in a hypothetical multi-step drug synthesis.

Role of Ketal Protection in Drug Synthesis



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Caption: A conceptual workflow of ketal protection in drug synthesis.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2,2-dimethoxypentane**.

- **¹³C NMR Spectrum:** The ¹³C NMR spectrum of the analogous 2,2-dimethoxypropane shows characteristic peaks for the methyl and quaternary carbons.[9] For **2,2-dimethoxypentane**, one would expect distinct signals for the two methoxy carbons, the quaternary carbon at position 2, and the carbons of the pentyl chain.
- **Mass Spectrometry:** The mass spectrum of **2,2-dimethoxypentane** would likely show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methoxy group or an alkyl fragment.[1]
- **Infrared (IR) Spectrum:** The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) and the presence of C-O stretching bands characteristic of ethers.

Safety Information

2,2-Dimethoxypentane is a flammable liquid and vapor.[1] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

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